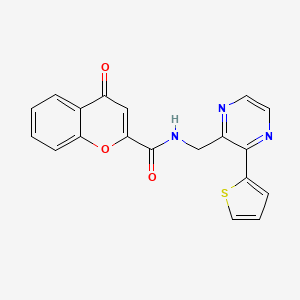
4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide, also known as OTPC, is a novel compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has also been shown to activate the p53 pathway, a tumor suppressor pathway that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has been found to exhibit antioxidant activity. It has been shown to scavenge free radicals and protect cells from oxidative stress. 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has also been investigated for its potential as an anti-microbial agent, as it has been shown to inhibit the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide is its broad-spectrum anticancer activity, making it a potential candidate for the development of new cancer therapies. However, its mechanism of action is not fully understood, which may limit its clinical application. Additionally, 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has not been extensively tested in vivo, and its toxicity profile is not well established.
Orientations Futures
Future research on 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide should focus on elucidating its mechanism of action and optimizing its pharmacological properties. This may involve testing its efficacy in animal models and investigating its toxicity profile. Additionally, 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide may be further modified to improve its selectivity and potency against cancer cells. Its potential as an anti-inflammatory and anti-microbial agent should also be explored further. Overall, 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has shown promise as a novel compound with potential applications in cancer research and beyond.
Méthodes De Synthèse
The synthesis of 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide involves the condensation of 3-(thiophen-2-yl)pyrazine-2-carbaldehyde with 4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with methylamine to yield 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide. This method has been optimized to yield high purity and yield of 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide.
Applications De Recherche Scientifique
4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce apoptosis and inhibit cell proliferation in these cancer cells. 4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
4-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-14-10-16(25-15-5-2-1-4-12(14)15)19(24)22-11-13-18(21-8-7-20-13)17-6-3-9-26-17/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMWTHCJYMNDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

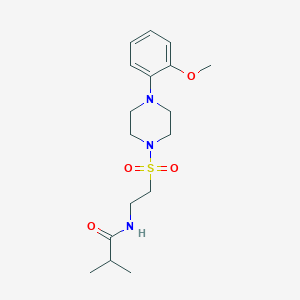

![6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2623652.png)
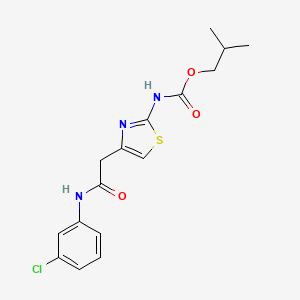
![3-chloro-N-[3-[(3-chlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2623655.png)
![2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2623656.png)

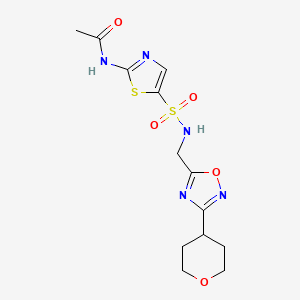

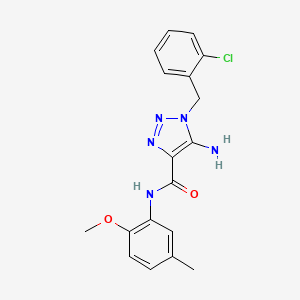


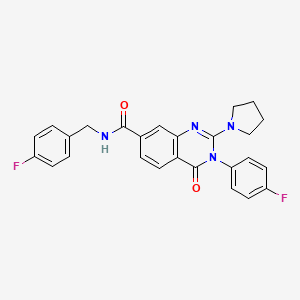
![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)